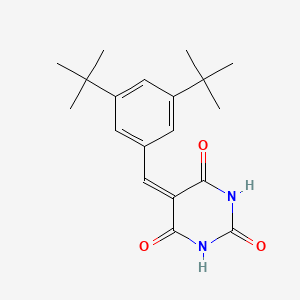
5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 5-(3,5-di-tert-butylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a derivative of pyrimidine trione with substituents that may influence its physical, chemical, and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential behavior and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases through the reaction of an aldehyde with an amine. For instance, compounds with a benzylidene linkage to a pyrimidine or pyrrolidinone ring have been synthesized and evaluated for various properties and activities . The synthesis typically involves condensation reactions and may be followed by further functionalization or complexation with metals .
Molecular Structure Analysis
X-ray crystallography and DFT analyses are common techniques used to determine the molecular structure of such compounds. These methods can reveal the presence of intramolecular hydrogen bonding and other structural features that stabilize the molecule . The presence of tert-butyl groups is likely to influence the steric environment and electronic properties of the compound, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of the compound can be influenced by the presence of the benzylidene linkage and the substituents on the phenyl ring. For example, the interaction with transition metal ions can lead to the formation of coordination complexes with interesting magnetic properties . Schiff bases like those formed in the synthesis of these compounds are known to be versatile ligands that can engage in various chemical reactions, including complexation and redox processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized using spectroscopic methods like NMR, FT-IR, and MS. These techniques provide information on the electronic environment of the atoms, the presence of functional groups, and the overall stability of the compound . The introduction of bulky tert-butyl groups and other substituents can significantly alter properties such as solubility, melting point, and the ability to form crystals or aggregates .
Eigenschaften
IUPAC Name |
5-[(3,5-ditert-butylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-18(2,3)12-7-11(8-13(10-12)19(4,5)6)9-14-15(22)20-17(24)21-16(14)23/h7-10H,1-6H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNQIWOJFIUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2543946.png)
![Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate](/img/structure/B2543948.png)
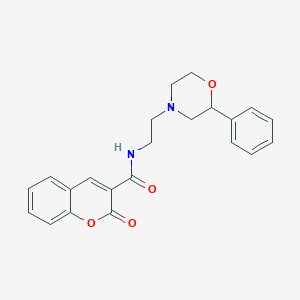
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2543952.png)
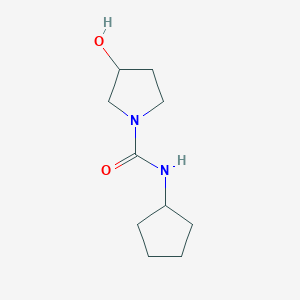

![1-(4-Fluorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543956.png)
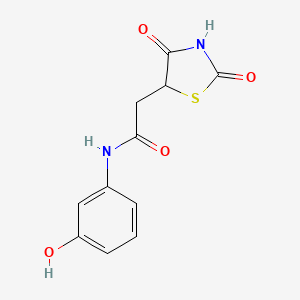
![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2543962.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)
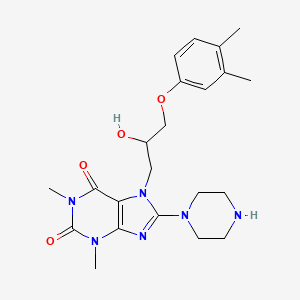
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2543969.png)